N-Fmoc-N-methyl-D-serine
CAS No.:
Cat. No.: VC13736875
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO5 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23)/t17-/m1/s1 |
| Standard InChI Key | ZVWHTEOKMWNXGP-QGZVFWFLSA-N |
| Isomeric SMILES | CN([C@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N-Fmoc-N-methyl-D-serine is defined by the IUPAC name (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid. Its structure integrates three functional moieties:
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An Fmoc group (9-fluorenylmethyloxycarbonyl) at the amino terminus, providing UV-sensitive protection.
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An N-methyl group substituting the α-amino hydrogen, reducing hydrogen bonding and altering conformational flexibility.
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A D-serine backbone with a hydroxyl side chain and carboxylic acid terminus .
The compound’s stereochemistry is confirmed by its isomeric SMILES notation:
CN([C@H](CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₅ |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 2260800-16-4 |
| IUPAC Name | (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid |
| Chiral Center | C-2 (R-configuration) |
Synthesis and Manufacturing
Reaction Mechanism
The synthesis involves sequential modifications to D-serine:
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N-Methylation: Introduction of a methyl group to the α-amino group via reductive alkylation or direct alkylation with methyl iodide.
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Fmoc Protection: Reaction with Fmoc chloride (C₁₅H₁₁ClO₂) in the presence of a base (e.g., triethylamine or sodium carbonate) in dichloromethane (DCM) or dimethylformamide (DMF).
Optimization Considerations
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Solvent Choice: DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis.
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Temperature: Reactions are typically conducted at 0–25°C to minimize racemization.
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Purification: Reverse-phase HPLC or silica gel chromatography isolates the product, with yields averaging 70–85% .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-N-methyl-D-serine is indispensable in Fmoc-based SPPS due to:
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Orthogonal Protection: The Fmoc group is removed under mild basic conditions (20% piperidine in DMF), preserving acid-labile side chains.
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N-Methylation: Reduces aggregation during chain elongation and enhances metabolic stability in therapeutic peptides .
Table 2: Comparative Advantages Over Non-Methylated Analogues
| Parameter | N-Fmoc-N-methyl-D-serine | N-Fmoc-D-serine |
|---|---|---|
| Conformational Rigidity | High (restricted φ/ψ angles) | Moderate |
| Proteolytic Stability | Resistant to serine proteases | Susceptible |
| Solubility in DMF | >50 mg/mL | ~30 mg/mL |
Case Study: Lacosamide Analogues
N-Fmoc-N-methyl-D-serine derivatives are precursors to lacosamide, an antiepileptic drug. Analytical methods using pre-column derivatization with Fmoc-Cl enable trace-level quantification (LOD: 0.28 ppm, LOQ: 0.7 ppm) via RP-HPLC, ensuring drug purity .
Analytical and Pharmacological Insights
Chromatographic Analysis
Reverse-phase HPLC methods with C18 columns (150 × 4.6 mm, 3.5 μm) resolve N-Fmoc-N-methyl-D-serine at ~6.2 min using acetonitrile/water gradients. UV detection at 265 nm exploits the Fmoc group’s absorbance .
Biological Relevance
While N-Fmoc-N-methyl-D-serine itself lacks direct pharmacological activity, its structural motif informs neuroscience research:
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